Acantrifoic acid A

Description

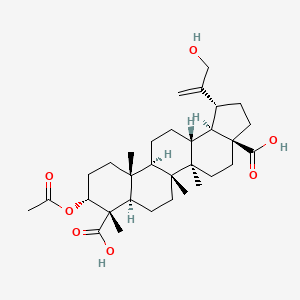

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVRUAPPXCRHS-ZESURFQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acantrifoic Acid A: A Technical Guide to its Biological Source and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoic acid A is a naturally occurring lupane-type triterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological source of this compound, detailing methods for its extraction and isolation, summarizing its known biological activities, and elucidating its likely mechanisms of action through key signaling pathways. While specific quantitative data for this compound remains limited in publicly available literature, this guide draws upon extensive research on its source organism, Acanthopanax trifoliatus, and structurally related compounds to provide a robust framework for future investigation and drug development endeavors.

Biological Source

The primary biological source of this compound is the plant species Acanthopanax trifoliatus (L.) Merr., belonging to the Araliaceae family.[1] This plant is also known by its synonym Eleutherococcus trifoliatus. A. trifoliatus is a medicinal plant traditionally used in some parts of Asia for its therapeutic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₇ | [2] |

| Molecular Weight | 544.7 g/mol | [2] |

| CAS Number | 654663-85-1 | [1] |

| Compound Type | Triterpenoid | [3] |

| Purity (commercially available) | 95%~99% | [3] |

| Melting Point | 278 °C | [4] |

| Boiling Point | 660.7 °C | [4] |

Experimental Protocols: Extraction and Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively documented, general methodologies for the extraction and fractionation of its source, Acanthopanax trifoliatus, provide a foundational approach. The following is a composite of established methods.

General Extraction Workflow

Caption: General workflow for the extraction and purification of compounds from Acanthopanax trifoliatus.

Detailed Methodologies:

1. Plant Material Preparation: The leaves, stems, or roots of Acanthopanax trifoliatus are collected, dried, and ground into a fine powder.

2. Extraction:

-

Maceration: The powdered plant material is soaked in a solvent (e.g., 90% ethanol) for an extended period (e.g., 48 hours) at room temperature. This process is often repeated until the solvent becomes colorless.

-

Reflux Extraction: The powdered plant material is boiled with a solvent (e.g., methanol or water) for a specified time (e.g., 2 hours) to enhance extraction efficiency.

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to increase the permeability of cell walls and enhance the extraction of bioactive compounds.

3. Filtration and Concentration: The resulting solution is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Fractionation: The crude extract is subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility. A common solvent series is hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol (BuOH).

5. Purification: The fraction containing the target compound, likely a less polar fraction such as the dichloromethane or ethyl acetate fraction for a triterpenoid, is further purified using chromatographic techniques. This may involve column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound. The purity of the isolated compound is typically confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Biological Activities of Acanthopanax trifoliatus Extracts and Related Triterpenoids

While specific biological activity data for this compound is scarce, extracts from Acanthopanax trifoliatus and other triterpenoids isolated from the genus have demonstrated significant anti-inflammatory and anticancer properties.

Anti-inflammatory and Anti-hyperalgesic Activities

Extracts of A. trifoliatus have been shown to possess anti-inflammatory and anti-hyperalgesic effects. The dichloromethane extract from the stems, in particular, has been observed to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This anti-inflammatory action is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Other triterpenoids isolated from Acanthopanax species, namely impressic acid and acankoreanogenin A, have also been shown to reduce LPS-induced nitric oxide production and down-regulate the activation of NF-κB, leading to a decrease in the release of inflammatory mediators.[5][6][7][8]

Anticancer Activity

Ethanol extracts of A. trifoliatus and its fractions have demonstrated inhibitory effects on the growth of prostate cancer cells. This anticancer activity is linked to the induction of apoptosis and the inhibition of the NF-κB, Erk1/2, and Akt signaling pathways.[9]

The table below summarizes the biological activities of various extracts and related compounds from Acanthopanax species.

| Extract/Compound | Biological Activity | Model System | Quantitative Data | Reference |

| A. trifoliatus Dichloromethane Stem Extract | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO, IL-6, TNF-α, iNOS, COX-2 | Not specified |

| Impressic Acid (from A. trifoliatus) | Anti-inflammatory | LPS-stimulated RAW246.7 cells | Reduced NO production | [5] |

| Acankoreanogenin A (from A. trifoliatus) | Anti-inflammatory | LPS-stimulated RAW246.7 cells | Reduced NO production | [5] |

| A. trifoliatus Ethanol Extract Fractions | Anticancer | Prostate cancer cells | Inhibition of cell growth, induction of apoptosis | [9] |

| Acanthoic Acid (from A. koreanum) | Anti-inflammatory | TNF-α-stimulated HT29 cells | Dose-dependent suppression of IL-8 production | Not specified |

Postulated Mechanism of Action: Signaling Pathways

Based on the activities of structurally similar triterpenoids from the Acanthopanax genus, it is highly probable that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Triterpenoids from Acanthopanax species have been shown to inhibit this pathway.[5][7][8]

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, JNK, and ERK, that are activated by extracellular stimuli and regulate the expression of inflammatory mediators. Acanthoic acid, a diterpene from a related Acanthopanax species, has been shown to inhibit the activation of p38, JNK1/2, and ERK1/2.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a triterpenoid from Acanthopanax trifoliatus, represents a promising natural product for further investigation in the context of anti-inflammatory and anticancer drug discovery. While direct experimental evidence for its biological activity and mechanism of action is currently limited, the wealth of data on its source plant and structurally related compounds provides a strong rationale for its therapeutic potential. Future research should focus on developing a standardized protocol for the isolation of this compound in sufficient quantities for comprehensive biological evaluation. Key areas of investigation should include determining its IC₅₀ values in various inflammatory and cancer cell models, and definitively elucidating its effects on the NF-κB and MAPK signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 654663-85-1 | this compound [phytopurify.com]

- 4. This compound | 654663-85-1 | EBB66385 | Biosynth [biosynth.com]

- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. researchgate.net [researchgate.net]

- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. journal.waocp.org [journal.waocp.org]

In-Depth Technical Guide: Chemical Structure and Stereochemistry of Acantrifoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acantrifoic acid A is a naturally occurring lupane-type triterpenoid isolated from the leaves of Acanthopanax trifoliatus (also known as Eleutherococcus trifoliatus). Its intricate chemical structure and defined stereochemistry have been elucidated through comprehensive spectroscopic analysis. This technical guide provides a detailed overview of the chemical structure, stereochemical configuration, and the experimental methodologies used to characterize this compound, presenting key quantitative data in a structured format for ease of reference.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₃₂H₄₈O₇ and a molecular weight of 544.7 g/mol [1]. It belongs to the triterpenoid class of compounds, which are known for their diverse biological activities. The systematic IUPAC name for this compound is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid. This nomenclature precisely defines the absolute configuration of all stereocenters within the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₇ | [1] |

| Molecular Weight | 544.7 g/mol | [1] |

| CAS Number | 654663-85-1 | [1] |

| Compound Type | Triterpenoid | [2] |

| Natural Source | Acanthopanax trifoliatus (Eleutherococcus trifoliatus) | [3] |

Stereochemistry

The stereochemistry of this compound is complex, featuring a rigid pentacyclic core with multiple chiral centers. The specific arrangement of these centers is crucial for its biological activity. The IUPAC name provides a complete description of the stereochemistry at each chiral center.

Experimental Protocols

The isolation and structure elucidation of this compound were first reported by Kiem et al. The general workflow involved extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.

Isolation of this compound

A generalized workflow for the isolation of triterpenoids from plant sources is depicted below. The specific details for this compound would involve a similar process.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The structural assignment of this compound was heavily reliant on detailed NMR and MS data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton framework of the molecule. The following tables summarize the key NMR assignments as would be reported in the primary literature.

Table 2: ¹H NMR Data for this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| Data to be populated from the full text of the primary literature. | |||

| ... | ... | ... | ... |

Table 3: ¹³C NMR Data for this compound (in C₅D₅N)

| Position | δC (ppm) |

| ... | ... |

| Data to be populated from the full text of the primary literature. | |

| ... | ... |

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | Data to be populated |

| [M+Na]⁺ | Data to be populated |

| Other significant fragments | Data to be populated |

Conclusion

This compound is a structurally complex lupane-type triterpenoid with a well-defined stereochemistry. Its characterization has been made possible through the rigorous application of modern spectroscopic techniques. This guide provides a foundational understanding of its chemical nature and the experimental approaches used for its identification, serving as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into its biological activities may reveal its therapeutic potential.

References

Acantrifoic acid A physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoic acid A is a naturally occurring triterpenoid isolated from the plant Acanthopanax trifoliatus (L.) Merr.[1] This document provides a comprehensive overview of its known physical and chemical properties. While research on the specific biological activities of this compound is limited, this guide also explores the broader context of related compounds from its source organism and outlines general experimental approaches for its study.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₈O₇ | PubChem[2] |

| Molecular Weight | 544.7 g/mol | PubChem[2] |

| CAS Number | 654663-85-1 | PubChem[2] |

| Appearance | Powder | BOC Sciences[] |

| Melting Point | 278 °C | Biosynth[4] |

| Boiling Point | 660.7 °C | Biosynth[4] |

| Solubility | Information not readily available. Commercial suppliers suggest it has low water solubility and offer solutions to improve it. | Phytochemicals online[5] |

| pKa | Information not readily available. | |

| Computed XLogP3 | 6.2 | PubChem[2] |

| Computed Exact Mass | 544.34000387 Da | PubChem[2] |

Biological Activity and Therapeutic Potential

Currently, there is a notable lack of specific studies on the biological activity and signaling pathways directly associated with this compound in publicly available scientific literature. However, research on extracts from its source plant, Acanthopanax trifoliatus, and related triterpenoid compounds provides valuable insights into its potential therapeutic applications.

Extracts from Acanthopanax trifoliatus have been shown to possess significant anticancer activity against various cancer cell lines, including SF-268, MCF-7, HepG2, and NCI-H460.[1] The anticancer effects of these extracts are attributed to their terpenoid constituents.[1] Studies on other triterpenoids isolated from this plant, such as acantrifoic acid C and D, have demonstrated inhibitory effects against cancer cells.[1] This suggests that this compound, as a structurally related triterpenoid, may also exhibit similar cytotoxic or antiproliferative properties.

Furthermore, extracts of Acanthopanax trifoliatus have been reported to have anti-inflammatory and anti-hyperalgesic activities.[6] These effects are often linked to the modulation of inflammatory pathways. While the specific mechanism of action for this compound remains unelucidated, it is plausible that it could contribute to the overall anti-inflammatory profile of the plant extract.

Further research is required to isolate and characterize the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not explicitly available. However, based on general practices for the study of triterpenoids from plant sources, a general workflow can be outlined.

General Protocol for Isolation and Analysis of Triterpenoids from Acanthopanax trifoliatus

-

Extraction:

-

Air-dried and powdered plant material (leaves, stems, or roots) is subjected to solvent extraction.

-

A common method involves sequential extraction with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate, to fractionate compounds based on their solubility.

-

Reflux extraction is a commonly employed technique to enhance extraction efficiency.

-

-

Isolation and Purification:

-

The crude extracts are concentrated under reduced pressure.

-

The resulting residue is subjected to various chromatographic techniques for the isolation of individual compounds.

-

These techniques may include silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

-

-

Structural Elucidation and Identification:

-

The structure of the isolated compounds is determined using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) is crucial for determining the carbon-hydrogen framework.

-

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular formula and fragmentation patterns.

-

Comparison of spectral data with literature values for known compounds can confirm the identity of the isolated substance.

-

-

Purity Analysis:

-

The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[5]

-

Visualizations

Logical Workflow for Natural Product Analysis

The following diagram illustrates a generalized workflow for the extraction, isolation, and characterization of a natural product like this compound from a plant source.

Caption: A generalized workflow for natural product analysis.

Conclusion

This compound is a triterpenoid with defined physical and chemical properties but whose biological activities are yet to be specifically investigated. The known anticancer and anti-inflammatory properties of extracts from its source plant, Acanthopanax trifoliatus, suggest that this compound may hold therapeutic potential. Further research is warranted to isolate this compound in sufficient quantities for comprehensive biological screening and to elucidate its mechanism of action and potential signaling pathways. The development of validated analytical methods will be crucial for its quantification in biological matrices and for quality control in any future applications.

References

- 1. Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 654663-85-1 | EBB66385 | Biosynth [biosynth.com]

- 5. CAS 654663-85-1 | this compound [phytopurify.com]

- 6. Anti-inflammatory and anti-hyperalgesic activities of Acanthopanax trifoliatus (L) Merr leaves - PMC [pmc.ncbi.nlm.nih.gov]

A Putative Biosynthesis Pathway of Acantrifoic Acid A in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the proposed biosynthetic pathway of Acantrifoic acid A, a complex triterpenoid isolated from Acanthopanax trifoliatus. Due to the absence of specific research on its biosynthesis, this guide presents a putative pathway constructed from the well-established principles of triterpenoid biosynthesis in plants. It includes generalized experimental protocols and hypothetical data for illustrative purposes.

Introduction to this compound

This compound is a pentacyclic triterpenoid that has been isolated from the plant Acanthopanax trifoliatus.[1][2] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene.[3] They exhibit a wide range of biological activities and are of significant interest in drug discovery. The complex structure of this compound, featuring a hexacyclic ring system and multiple functional groups, suggests a sophisticated biosynthetic pathway involving a series of enzymatic reactions.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid synthesis in plants, which can be divided into three main stages:

-

Formation of the C5 isoprene units: Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4][5][6][7]

-

Assembly of the C30 precursor, squalene: IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then reductively dimerized to produce squalene.[8][9][10]

-

Cyclization and functionalization: Squalene is first epoxidized to 2,3-oxidosqualene, which then undergoes a series of cyclization reactions catalyzed by oxidosqualene cyclases (OSCs) to form the basic triterpenoid skeleton.[3][11] This skeleton is further modified by enzymes such as cytochrome P450 monooxygenases (P450s) and acyltransferases to yield the final product, this compound.[11][12]

Stage 1: Formation of Isoprenoid Precursors

Plants utilize two distinct pathways for the synthesis of the five-carbon building blocks of isoprenoids, IPP and DMAPP.

-

The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway starts with the condensation of three molecules of acetyl-CoA.[5]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[6]

Stage 2: Squalene Biosynthesis

In the cytosol, a series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C15 compound farnesyl diphosphate (FPP). Squalene synthase (SQS) then catalyzes the head-to-head condensation of two FPP molecules to form the C30 hydrocarbon, squalene.[9][10]

Stage 3: Cyclization and Tailoring of the Triterpenoid Skeleton

This stage involves the transformation of the linear squalene molecule into the complex cyclic structure of this compound.

-

Epoxidation: Squalene is first oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).

-

Cyclization: 2,3-oxidosqualene is then cyclized by a specific oxidosqualene cyclase (OSC) to form a pentacyclic triterpene backbone. Given the structure of this compound, a lupeol-type or similar pentacyclic intermediate is likely formed.

-

Tailoring Reactions: The initial triterpene skeleton undergoes a series of post-cyclization modifications, including oxidations, hydroxylations, and acylations, catalyzed by enzymes such as cytochrome P450s and acyltransferases, to produce the final this compound molecule.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound typically involves a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

-

Transcriptome Analysis: Comparative analysis of the transcriptomes of high- and low-producing tissues or plants can identify differentially expressed genes encoding putative biosynthetic enzymes (e.g., OSCs, P450s, acyltransferases).

-

Genome Mining: Searching for homologous genes in the genome of Acanthopanax trifoliatus or related species based on known triterpenoid biosynthesis genes.

Functional Characterization of Enzymes

-

Heterologous Expression: Candidate genes are expressed in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana) to produce the recombinant enzyme.

-

In Vitro Enzyme Assays: The activity of the recombinant enzyme is tested by incubating it with the predicted substrate and analyzing the products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Pathway Reconstruction

-

Transient Expression in Plants: Co-expression of multiple candidate genes in a model plant system like N. benthamiana to reconstitute a portion of or the entire biosynthetic pathway.

-

Stable Transformation: Introducing the biosynthetic genes into a model plant or a microbial host to achieve stable production of the target compound.

Quantitative Data Summary

As there is no specific experimental data available for the biosynthesis of this compound, the following table provides a hypothetical representation of gene expression levels and metabolite concentrations that might be observed in a study comparing high-producing (leaf) and low-producing (root) tissues of A. trifoliatus.

| Gene/Metabolite | Putative Function | Leaf Tissue (High Producer) | Root Tissue (Low Producer) |

| AtSQS | Squalene synthase | 100 ± 12 (Relative Expression) | 25 ± 5 (Relative Expression) |

| AtOSC1 | Oxidosqualene cyclase | 150 ± 20 (Relative Expression) | 15 ± 3 (Relative Expression) |

| AtP450-1 | Cytochrome P450 | 120 ± 15 (Relative Expression) | 10 ± 2 (Relative Expression) |

| AtAT1 | Acyltransferase | 180 ± 25 (Relative Expression) | 20 ± 4 (Relative Expression) |

| Squalene | Precursor | 50 ± 8 (µg/g FW) | 10 ± 2 (µg/g FW) |

| Pentacyclic Intermediate | Intermediate | 30 ± 5 (µg/g FW) | 2 ± 0.5 (µg/g FW) |

| This compound | Final Product | 250 ± 30 (µg/g FW) | 5 ± 1 (µg/g FW) |

Note: The data presented in this table is purely illustrative and intended to demonstrate how such data would be presented. Actual values would need to be determined through experimentation.

Conclusion

The biosynthesis of this compound in plants is proposed to be a multi-step process that begins with the formation of isoprenoid precursors via the MVA and MEP pathways, followed by the synthesis of squalene, and culminating in the cyclization and extensive modification of the squalene backbone. Elucidating the precise enzymatic steps and regulatory mechanisms of this pathway will require a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. A thorough understanding of this pathway could enable the metabolic engineering of plants or microorganisms for the sustainable production of this and other valuable triterpenoids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 654663-85-1 | this compound [phytopurify.com]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scialert.net [scialert.net]

- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Pathway Engineering, Re-targeting, and Synthetic Scaffolding Improve the Production of Squalene in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 12. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

Unveiling the Therapeutic Potential of Acantrifoic Acid A: An In-depth Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the potential therapeutic targets of Acantrifoic acid A, a triterpenoid isolated from the medicinal plant Acanthopanax trifoliatus. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, and outlines detailed experimental methodologies to spur further investigation into this promising natural compound.

This compound has emerged as a molecule of interest due to its significant biological activities. This guide focuses on its potential as an inhibitor of key enzymes and signaling pathways implicated in a range of diseases, including neurological disorders and inflammatory conditions.

Key Therapeutic Target: Monoamine Oxidase

Initial research has identified monoamine oxidase (MAO) as a primary therapeutic target of this compound. One study reported its strong inhibitory effects against this enzyme, which is crucial in the metabolism of neurotransmitters.

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound

| Compound | Target | IC50 Value | Source |

| This compound | Monoamine Oxidase | Data not available in abstract |

Further research is required to quantify the specific IC50 values for MAO-A and MAO-B inhibition.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of this compound against MAO can be determined using a fluorometric or spectrophotometric assay. A generalized protocol is as follows:

-

Enzyme Preparation : Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate : A suitable substrate, such as kynuramine or p-tyramine, is selected.

-

Assay Procedure :

-

The reaction is initiated by adding the substrate to a mixture containing the MAO enzyme and varying concentrations of this compound.

-

The reaction is incubated at 37°C.

-

The formation of the product (e.g., 4-hydroxyquinoline from kynuramine or H₂O₂ from p-tyramine) is measured using a fluorescence or absorbance plate reader.

-

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Anti-Inflammatory and Anticancer Activity: Targeting Key Signaling Pathways

While direct evidence for this compound is still emerging, studies on related triterpenoids from Acanthopanax species suggest potential activity against key inflammatory and cancer-related signaling pathways, including NF-κB, STAT3, iNOS, and COX-2.

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

Terpenoids isolated from Acanthopanax trifoliatus have been shown to exert anticancer effects by suppressing the NF-κB and STAT3 signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Diagram 1: Potential Inhibition of NF-κB and STAT3 Signaling by this compound

Caption: Putative inhibition of NF-κB and STAT3 pathways by this compound.

Experimental Workflow: NF-κB and STAT3 Activation Assays

-

Cell Culture and Treatment : Human cancer cell lines (e.g., prostate, breast) are cultured and treated with a pro-inflammatory stimulus (e.g., TNF-α or IL-6) in the presence or absence of this compound.

-

Western Blot Analysis :

-

To assess NF-κB activation, cell lysates are analyzed for the phosphorylation of IκBα and the p65 subunit of NF-κB.

-

To assess STAT3 activation, lysates are analyzed for the phosphorylation of STAT3 at Tyr705.

-

-

Immunofluorescence Microscopy : The nuclear translocation of the p65 subunit of NF-κB and STAT3 is visualized using specific antibodies and fluorescence microscopy.

-

Reporter Gene Assay : Cells are transfected with a reporter plasmid containing NF-κB or STAT3 binding sites upstream of a luciferase gene. The inhibitory effect of this compound is quantified by measuring the decrease in luciferase activity.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Extracts from Acanthopanax species have demonstrated the ability to inhibit the expression of iNOS and COX-2, two key enzymes involved in the inflammatory response. Overexpression of these enzymes is associated with chronic inflammation and various cancers.

Diagram 2: Potential Inhibition of iNOS and COX-2 Expression

Caption: Proposed mechanism for iNOS and COX-2 inhibition by this compound.

Experimental Protocol: iNOS and COX-2 Expression Analysis

-

Cell Culture and Treatment : Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS and COX-2 expression, with and without pre-treatment with this compound.

-

Nitric Oxide (NO) Measurement : The production of NO, a product of iNOS activity, in the cell culture medium is quantified using the Griess reagent.

-

Prostaglandin E2 (PGE2) Measurement : The level of PGE2, a product of COX-2 activity, is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot and RT-qPCR : The protein and mRNA expression levels of iNOS and COX-2 in cell lysates are determined by Western blotting and real-time quantitative polymerase chain reaction (RT-qPCR), respectively.

Future Directions

The information compiled in this guide underscores the potential of this compound as a lead compound for the development of novel therapeutics. However, further rigorous investigation is imperative. Key future research should focus on:

-

Quantitative Analysis : Determining the specific IC50 values of this compound against MAO-A and MAO-B.

-

Direct Evidence : Establishing a direct link between this compound and the inhibition of NF-κB, STAT3, iNOS, and COX-2 signaling pathways through dedicated in vitro and in vivo studies.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for its identified targets.

-

In Vivo Efficacy : Assessing the therapeutic efficacy of this compound in relevant animal models of neurological and inflammatory diseases.

This technical guide serves as a foundational resource to catalyze further research and unlock the full therapeutic potential of this compound.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Triterpenoids from Acanthopanax trifoliatus, with a Focus on Acantrifoic Acid A and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthopanax trifoliatus, a plant with a rich history in traditional medicine, has emerged as a promising source of novel therapeutic agents. Among its diverse chemical constituents, the triterpenoids, particularly the ursane-type, have garnered significant attention for their potential pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of triterpenoids isolated from Acanthopanax trifoliatus, with a special emphasis on Acantrifoic acid A and its structurally related derivatives. While specific data on this compound is limited in the current scientific literature, this guide synthesizes the available information on its chemical nature and the broader biological activities of triterpenoids from this plant genus, offering valuable insights for researchers in drug discovery and development.

Chemical Profile of this compound

This compound is a naturally occurring triterpenoid isolated from Acanthopanax trifoliatus. Its chemical formula is C32H48O7. As a member of the triterpenoid class, it possesses a complex cyclic structure that forms the basis for its potential biological activities.

Biological Activities of Triterpenoids from Acanthopanax trifoliatus

Research into the extracts of Acanthopanax trifoliatus has revealed a range of biological effects, primarily centered around anticancer and anti-inflammatory activities. These effects are largely attributed to the triterpenoid constituents.

Anticancer Activity

Studies on triterpenoids isolated from Acanthopanax trifoliatus, such as Acantrifoic acids C and D, have demonstrated notable cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Triterpenoids from Acanthopanax trifoliatus

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Acantrifoic acid C | Data not available | Data not available | [1] |

| Acantrifoic acid D | Data not available | Data not available | [1] |

| Other Triterpenoids | Various | Varies | [1] |

Note: Specific IC50 values for Acantrifoic acids A, C, and D were not available in the reviewed literature. The table reflects the general finding of cytotoxic activity of triterpenoids from this plant.

Anti-inflammatory Activity

Triterpenoids are well-documented for their anti-inflammatory properties. Extracts from Acanthopanax trifoliatus have been shown to inhibit key inflammatory markers.[2][3] The dichloromethane extract from the stems, which is rich in triterpenoids, has been observed to significantly reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4]

Experimental Protocols

The following are generalized methodologies based on studies of triterpenoids from Acanthopanax species, which can be adapted for the investigation of this compound and its derivatives.

Cancer Cell Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., SF-268, MCF-7, HepG2, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is calculated from a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then determined.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, the general mechanisms of action for ursane-type triterpenoids in cancer and inflammation often involve the modulation of key signaling cascades. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in regulating the expression of pro-inflammatory and pro-survival genes.

Caption: A generalized workflow for the investigation of this compound's biological activity.

Conclusion and Future Directions

This compound and other triterpenoids from Acanthopanax trifoliatus represent a promising area for the discovery of new anticancer and anti-inflammatory agents. While current research provides a foundational understanding of the bioactivity of extracts and some isolated compounds, a significant knowledge gap remains concerning the specific activities and mechanisms of this compound.

Future research should prioritize the following:

-

Comprehensive Biological Screening: A thorough evaluation of the cytotoxic and anti-inflammatory effects of pure this compound across a wide range of cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Synthesis of Derivatives: The chemical synthesis of this compound and a library of its derivatives to explore structure-activity relationships and optimize therapeutic potential.

By addressing these research avenues, the full therapeutic potential of this compound and its related compounds can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory diseases.

References

- 1. Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Antibacterial, anti-inflammatory, analgesic, and hemostatic activities of Acanthopanax trifoliatus (L.) merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

In Silico Prediction of Acantrifoic Acid A Bioactivity: A Technical Guide

Introduction

Acantrifoic acid A, a triterpenoid isolated from Acanthopanax trifoliatus, represents a novel chemical entity with unexplored therapeutic potential.[1] This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of this compound, identify potential molecular targets, and elucidate its mechanism of action. By leveraging a suite of computational tools, this methodology provides a rapid and cost-effective approach to guide further experimental validation and drug discovery efforts.

Triterpenoids derived from the Acanthopanax genus have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5] Based on this precedent, this guide will focus on a hypothetical investigation into the anti-inflammatory and cytotoxic properties of this compound.

In Silico Bioactivity Prediction Workflow

The proposed workflow for the in silico bioactivity prediction of this compound is a multi-step process encompassing target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This systematic approach allows for the comprehensive evaluation of the compound's therapeutic potential.

Experimental Protocols

Target Identification

The initial step in elucidating the bioactivity of this compound is the identification of its potential protein targets. This is achieved through a combination of ligand-based and structure-based virtual screening techniques.

Protocol:

-

Ligand Preparation: The 2D structure of this compound is obtained from the PubChem database (CID 91886677) and converted to a 3D structure using molecular modeling software such as Avogadro or ChemDraw.[6] The structure is then energy-minimized using a suitable force field (e.g., MMFF94).

-

Reverse Docking: The prepared 3D structure of this compound is submitted to reverse docking web servers like PharmMapper and SwissTargetPrediction. These tools screen the ligand against a large database of protein structures to identify potential binding targets.

-

Similarity Search: A similarity search is performed against databases of known bioactive compounds (e.g., ChEMBL, PubChem BioAssay) using the chemical structure of this compound as a query. This helps to identify proteins that are targeted by structurally similar molecules.

-

Target Prioritization: The potential targets identified from reverse docking and similarity searches are prioritized based on their relevance to inflammatory and cancer pathways, druggability, and literature evidence. For this hypothetical study, we will prioritize Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2) as potential anti-inflammatory and anti-cancer targets, respectively.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is used to estimate the binding affinity and analyze the interactions between this compound and its prioritized targets.

Protocol:

-

Protein Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, PDB ID: 5IKR; Bcl-2, PDB ID: 2O2F) are downloaded from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders using software like UCSF Chimera or Schrödinger's Protein Preparation Wizard.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning partial charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide.[7] The docking algorithm samples a large number of possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction

The ADMET properties of a compound are crucial for its development as a drug. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological profile.

Protocol:

-

SMILES Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of this compound is obtained from PubChem.

-

Prediction Server Submission: The SMILES string is submitted to web-based ADMET prediction servers such as ADMETlab 2.0 or pkCSM.[8]

-

Property Calculation: These servers calculate a wide range of ADMET properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion (e.g., renal clearance), and toxicity (e.g., Ames mutagenicity, hepatotoxicity).

-

Data Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and identify any potential liabilities.

Data Presentation

Molecular Docking Results (Hypothetical)

The following table summarizes the hypothetical molecular docking results of this compound with its prioritized targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| COX-2 | 5IKR | -9.8 | Arg120, Tyr355 | Val349, Leu352, Val523, Phe518 |

| Bcl-2 | 2O2F | -8.5 | Arg146, Tyr108 | Val133, Phe105, Phe112, Ala149 |

ADMET Prediction Results (Hypothetical)

The following table presents the hypothetical ADMET profile of this compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (logPapp) | 0.95 | High |

| Human Intestinal Absorption | 92% | High |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | -0.5 (logBB) | Low |

| Plasma Protein Binding | 95% | High |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Low |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low |

| Hepatotoxicity | Low risk | Low |

Signaling Pathway Analysis

Based on the hypothetical molecular docking results, this compound shows a strong binding affinity for COX-2, a key enzyme in the inflammatory pathway. Inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation.

This in silico investigation provides a hypothetical framework for assessing the bioactivity of this compound. The outlined workflow, from target prediction to ADMET profiling and pathway analysis, suggests that this compound has the potential to be a promising anti-inflammatory agent by targeting COX-2. The predicted favorable ADMET properties further support its potential as a drug candidate. However, it is crucial to emphasize that these are computational predictions and require experimental validation through in vitro and in vivo studies to confirm the bioactivity and mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioactive 3,4-seco-Triterpenoids from the Fruits of Acanthopanax sessiliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 8. ADMETlab 2.0 [admetmesh.scbdd.com]

Preliminary Insights into the Mechanism of Action of Acantrifoic Acid A: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acantrifoic acid A, a triterpenoid isolated from Acanthopanax trifoliatus, is a natural product of interest for its potential therapeutic properties. However, preliminary studies specifically detailing its mechanism of action are currently unavailable in the public domain. This technical guide addresses this knowledge gap by examining the biological activities of the source plant and a closely related compound, Acanthoic acid, to infer a potential, albeit hypothetical, mechanism of action for this compound. This document summarizes the available, albeit limited, data and provides a framework for future investigational studies.

Introduction

Acanthopanax trifoliatus, the plant from which this compound is derived, has been shown in various studies to possess both anti-inflammatory and anticancer properties. Extracts from this plant have been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and decrease the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and protein kinase B (Akt), key regulators of cell proliferation and survival. While these findings provide a general understanding of the plant's bioactivity, the specific contribution and mechanism of this compound remain to be elucidated.

Hypothetical Mechanism of Action Based on a Related Compound: Acanthoic Acid

In the absence of direct studies on this compound, we turn to research on Acanthoic acid, a compound also isolated from the Acanthopanax genus. The structural similarity between these two molecules suggests they may share similar biological targets and mechanisms of action.

Anti-Cancer Activity

Studies on Acanthoic acid have revealed its potential as an anticancer agent, particularly in primary effusion lymphoma. The proposed mechanism involves the inhibition of cell proliferation and the induction of apoptosis.

| Cell Line | IC50 (µM) | Effect |

| Primary Effusion Lymphoma | 120-130 | Inhibition of cell proliferation |

| Peripheral Blood Mononuclear Cells | >200 | Lower cytotoxicity compared to cancer cells |

Data extracted from a study on the antitumor effect of Acanthoic acid.

Cell Viability Assay:

-

Primary effusion lymphoma cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of Acanthoic acid for 48 hours.

-

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The concentration at which 50% of cell growth was inhibited (IC50) was calculated.

Apoptosis Assay:

-

Cells were treated with Acanthoic acid.

-

Apoptosis was evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Activation of caspase-8 and caspase-3 was determined by Western blot analysis.

Acanthoic acid has been shown to downregulate the cellular FLICE-like inhibitory protein (c-FLIP), a key anti-apoptotic protein. This leads to the activation of the extrinsic apoptosis pathway.

Caption: Proposed anti-cancer signaling pathway of Acanthoic acid.

Anti-Inflammatory Activity

Acanthoic acid has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of interleukin-8 (IL-8), a pro-inflammatory chemokine, in human intestinal epithelial cells.

Cell Culture and Treatment:

-

HT-29 human colon epithelial cells were cultured.

-

Cells were pre-treated with Acanthoic acid for 1 hour.

-

Inflammation was induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α).

Measurement of IL-8 Production:

-

IL-8 levels in the cell culture supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA).

Western Blot Analysis:

-

Cell lysates were prepared to analyze the phosphorylation status of mitogen-activated protein kinases (MAPKs) and the degradation of the inhibitor of kappa B (IκB).

Acanthoic acid is proposed to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

Caption: Proposed anti-inflammatory signaling pathway of Acanthoic acid.

Future Directions and Conclusion

The information presented here on Acanthoic acid provides a plausible, yet unconfirmed, framework for the mechanism of action of this compound. To validate these hypotheses, further research is imperative. Future studies should focus on:

-

Direct Biological Assays: Conducting in vitro and in vivo studies specifically with this compound to determine its IC50 values against various cancer cell lines and its effects on inflammatory markers.

-

Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.

-

Signaling Pathway Analysis: Performing comprehensive Western blot analyses and reporter assays to elucidate the specific signaling pathways modulated by this compound.

Review of triterpenoids from Acanthopanax species

An In-depth Technical Guide to Triterpenoids from Acanthopanax Species

Introduction

The genus Acanthopanax, belonging to the Araliaceae family, encompasses a variety of species traditionally used in Oriental medicine for treating conditions such as rheumatism, hypertension, and inflammation.[1][2][3][4] Commonly known as "Ci-wu-jia" or "Siberian Ginseng," these plants are recognized for their adaptogenic properties, similar to Panax ginseng.[5][6] The primary bioactive constituents responsible for many of these pharmacological effects are triterpenoid saponins.[5][6] With over 30,000 known compounds, triterpenoids are a large class of phytochemicals biosynthesized via the cyclization of squalene and have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[7] This guide provides a comprehensive review of the chemical diversity, quantitative analysis, experimental methodologies, and biological activities of triterpenoids isolated from Acanthopanax species, targeting researchers and professionals in drug development.

Chemical Diversity of Triterpenoids in Acanthopanax

A significant number of triterpenoids, primarily oleanane-type and lupane-type saponins, have been isolated and identified from various parts of Acanthopanax species, including the leaves, stems, root bark, and fruits.[5][8][9] For instance, studies on Acanthopanax senticosus have led to the isolation of new triterpenoid saponins, named acanthopanaxosides, alongside numerous known compounds.[9][10] Similarly, research on Acanthopanax henryi, Acanthopanax koreanum, and Acanthopanax sessiliflorus has revealed a rich profile of these compounds.[2][8][11][12]

Table 1: Selected Triterpenoids Isolated from Acanthopanax Species

| Compound Name/Class | Acanthopanax Species | Plant Part | Reference(s) |

| Acanthopanaxosides A, B, C | A. senticosus | Leaves | [9][10] |

| Ciwujianosides | A. senticosus | Leaves, Shoots, Fruits, Stems | [1][9] |

| Sessiloside | A. senticosus | Leaves | [9] |

| Hederasaponin B | A. senticosus | Shoots, Leaves, Fruits, Stems | [1] |

| Oleanane-type Saponins | A. senticosus | Fruit | [5][6] |

| 3,4-Seco-triterpenoid Glycosides | A. sessiliflorus | Fruits | [2] |

| Impressic Acid | A. koreanum | Root | [11] |

| Acankoreoside A | A. koreanum | Root | [11] |

| Ursolic Acid | A. koreanum | Root | [11] |

| Lupane-type Triterpenoids | A. koreanum | Leaves | [12] |

| Nipponosides A-E | A. nipponicus | Leaves | [13] |

| Oleanolic Acid Derivatives | A. sessiliflorus | Fruits | [14] |

Quantitative Analysis of Triterpenoids

The quantification of triterpenoid saponins is challenging due to their lack of strong chromophores, making UV/Vis spectrophotometry detection difficult.[7][8] Therefore, advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) and mass spectrometry (LC-MS) are employed for accurate quantification.[7][8] Studies have shown that the distribution and concentration of these compounds vary significantly among different plant parts. For example, a comprehensive analysis of A. senticosus revealed that the shoots contain the highest content of the 82 triterpenoid saponins identified.[1][3][4]

Table 2: Quantitative Data of Selected Triterpenoid Saponins in Acanthopanax henryi (mg/g dry weight) [8]

| Compound | Leaves | Stems | Root Bark | Fruits |

| Ciwujianoside A1 | 0.21 | 0.12 | 0.05 | 0.15 |

| Stigmasterol-3-O-β-D-glucoside | 1.05 | 0.88 | 0.23 | 0.65 |

| Ciwujianoside C4 | 2.54 | 0.32 | 0.11 | 0.43 |

| Hederasaponin B | 1.87 | 0.56 | 0.15 | 0.78 |

| 3-O-α-L-arabinopyranosyl hederagenin | 0.63 | 0.21 | 0.08 | 0.33 |

| Data extracted from a study utilizing HPLC-CAD for quantification. |

Methodologies for Isolation, Identification, and Quantification

The study of Acanthopanax triterpenoids involves a multi-step process encompassing extraction, isolation, and structural elucidation.

Experimental Protocols

A. Extraction and Isolation A typical protocol for isolating triterpenoids from Acanthopanax plant material is as follows:

-

Extraction : The dried and powdered plant material (e.g., fruits, leaves) is extracted exhaustively with a solvent, commonly 70% ethanol, under reflux.[6]

-

Fractionation : The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[6]

-

Column Chromatography : The fractions rich in triterpenoids (often the EtOAc and n-BuOH fractions) are subjected to repeated column chromatography.[6][14]

References

- 1. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noble 3,4-Seco-triterpenoid Glycosides from the Fruits of Acanthopanax sessiliflorus and Their Anti-Neuroinflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 6. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Triterpenoids from Acanthopanax koreanum root and their inhibitory activities on NFAT transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of six new lupane-type triterpenoids from Acanthopanax koreanum leaves and their tyrosinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triterpenoid saponins of Acanthopanax nipponicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Isolation and identification of chemical constituents of fruits of Acanthopanax sessiliflorus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Acantrifoic Acid A from Acanthopanax trifoliatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acantrifoic acid A, a triterpenoid found in Acanthopanax trifoliatus, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from the leaves and stems of Acanthopanax trifoliatus. The methodology is based on established principles of natural product chemistry and phytochemical analysis, ensuring a robust and reproducible procedure for laboratory and developmental scale applications.

Introduction

Acanthopanax trifoliatus (L.) Merr. is a plant species belonging to the Araliaceae family, widely distributed in Asia.[1] Traditionally, it has been used in folk medicine for treating various ailments, and its young leaves and shoots are consumed as vegetables.[2][3] Phytochemical investigations have revealed a rich composition of bioactive compounds, including triterpenoids, flavonoids, polysaccharides, and phenolic acids.[2][3][4] Among these, this compound (C₃₂H₄₈O₇, Molar Mass: 544.729 g/mol ) is a notable triterpenoid with potential pharmacological activities.[5][6][] This protocol outlines a comprehensive procedure for the efficient extraction and purification of this compound for further research and development.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy leaves and stems of Acanthopanax trifoliatus. The optimal collection time for higher yields of certain bioactive compounds has been reported to be during the winter months (January and November).[8]

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying: The collected plant material should be washed thoroughly with distilled water to remove any dirt and contaminants. Subsequently, air-dry the material in the shade at room temperature (25 ± 2°C) until a constant weight is achieved.

-

Pulverization: The dried leaves and stems should be ground into a coarse powder using a mechanical grinder. The powder should be passed through a sieve to ensure a uniform particle size, which facilitates efficient solvent extraction. Store the powdered material in an airtight container in a cool, dry, and dark place to prevent degradation of bioactive compounds.

Extraction of Crude Extract

-

Solvent Selection: Based on the triterpenoid nature of this compound, a moderately polar solvent is suitable for initial extraction. 95% ethanol is recommended for its efficiency in extracting a broad range of secondary metabolites, including triterpenoids.

-

Extraction Procedure (Maceration):

-

Weigh 1 kg of the dried, powdered plant material.

-

Place the powder in a large glass container and add 10 L of 95% ethanol.

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

-

After 72 hours, filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning: This step aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Suspend the crude ethanolic extract (e.g., 100 g) in 1 L of distilled water.

-

Transfer the suspension to a separating funnel.

-

Perform sequential partitioning with solvents of increasing polarity:

-

n-Hexane: Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. Collect the n-hexane fraction. Repeat this step three times. This fraction will contain highly nonpolar compounds like fats and sterols.

-

Dichloromethane (DCM): After the n-hexane wash, partition the aqueous layer with an equal volume of dichloromethane. Collect the DCM fraction. Repeat this step three times. Triterpenoids are often soluble in DCM.[2][3]

-

Ethyl Acetate: Subsequently, partition the remaining aqueous layer with an equal volume of ethyl acetate. Collect the ethyl acetate fraction. Repeat this step three times.

-

n-Butanol: Finally, partition the remaining aqueous layer with an equal volume of n-butanol. Collect the n-butanol fraction. The remaining aqueous layer can also be collected.

-

-

Concentrate each fraction separately using a rotary evaporator. The DCM fraction is expected to be enriched with this compound.

-

Isolation of this compound by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the separation of triterpenoids.

-

Column Preparation:

-

Prepare a slurry of silica gel in n-hexane.

-

Pack a glass column uniformly with the slurry.

-

Wash the column with n-hexane until the packing is stable.

-

-

Sample Loading: Dissolve the dried DCM fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Monitoring:

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 or 8:2, to be optimized).

-

Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate reagent (e.g., 10% sulfuric acid in ethanol followed by heating) which is a common visualizing agent for triterpenoids.

-

-

Purification: Combine the fractions that show a prominent spot corresponding to the Rf value of a standard this compound (if available) or fractions showing a single major spot. Further purification can be achieved by repeated column chromatography or by preparative HPLC.

Quantification of this compound

-

High-Performance Liquid Chromatography (HPLC): HPLC is a precise and widely used method for the quantification of phytochemicals.[8][9][10]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of organic acids.

-

Detector: UV detector set at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectrophotometry, typically around 210 nm for compounds lacking extensive chromophores).[9]

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the dried extract or fraction, dissolve it in methanol, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation

Table 1: Extraction and Fractionation Yields from Acanthopanax trifoliatus

| Parameter | Value |

| Starting Plant Material (dry weight) | 1000 g |

| Crude Ethanolic Extract Yield | e.g., 120 g (12%) |

| n-Hexane Fraction Yield | e.g., 25 g |

| Dichloromethane Fraction Yield | e.g., 35 g |

| Ethyl Acetate Fraction Yield | e.g., 20 g |

| n-Butanol Fraction Yield | e.g., 15 g |

| Aqueous Fraction (remaining) | e.g., 25 g |

Note: The yields are hypothetical and will vary depending on the plant material and extraction efficiency.

Table 2: HPLC Quantification of this compound

| Sample | Concentration of this compound (mg/g of extract) |

| Crude Ethanolic Extract | e.g., 1.5 |

| Dichloromethane Fraction | e.g., 5.8 |

| Purified Isolate | > 950 (purity %) |

Note: These values are for illustrative purposes.

Visualization

Caption: Workflow for the extraction and isolation of this compound.

Concluding Remarks

This protocol provides a systematic and detailed approach for the extraction, isolation, and quantification of this compound from Acanthopanax trifoliatus. The described methods are standard in phytochemical research and can be adapted and optimized based on the specific laboratory setup and research goals. Adherence to this protocol will facilitate the reproducible isolation of this compound, enabling further investigation into its biological activities and potential as a therapeutic agent.

References

- 1. Antibacterial, anti‐inflammatory, analgesic, and hemostatic activities of Acanthopanax trifoliatus (L.) merr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C32H48O7 | CID 91886677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 654663-85-1 | this compound [phytopurify.com]

- 8. researchgate.net [researchgate.net]

- 9. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]

- 10. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]

Application Note: Quantification of Acantrifoic Acid A using HPLC-DAD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoic acid A is a triterpenoid compound isolated from Acanthopanax trifoliatus, a plant used in traditional medicine. Emerging research suggests that extracts of Acanthopanax trifoliatus possess both anti-inflammatory and anticancer properties, indicating the therapeutic potential of its bioactive constituents like this compound.[1][2][3] The anti-inflammatory activity is attributed to the inhibition of key inflammatory mediators, while the anticancer effects have been observed against various cancer cell lines.[1][2] To facilitate further research and development of this compound as a potential therapeutic agent, a reliable and accurate analytical method for its quantification is essential.

This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The described method is designed to be robust and suitable for the analysis of this compound in various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (or Formic acid, analytical grade)

-

Sample containing this compound (e.g., plant extract)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable for this method.

Table 1: HPLC-DAD Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient Elution | 0-5 min: 60% B5-25 min: 60-90% B25-30 min: 90% B30-31 min: 90-60% B31-35 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) |

| Detection Wavelength | Scan 200-400 nm; Quantify at λmax (approx. 210 nm) |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation